molecular formula C29H58O10 B12847811 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid CAS No. 66161-61-3

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid

Cat. No.: B12847811
CAS No.: 66161-61-3
M. Wt: 566.8 g/mol
InChI Key: XBMLLJLGCSRVNC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :
    • δ 1.2–1.4 ppm : Methyl/methylene protons from the tridecyl chain.
    • δ 3.5–3.7 ppm : Ether-linked CH2 groups in the PEG backbone.
    • δ 4.1 ppm : CH2 adjacent to the carboxylic acid.
  • 13C NMR :
    • δ 170–175 ppm : Carbonyl carbon of the carboxylic acid.
    • δ 60–70 ppm : Ether carbons (C-O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ~3000 cm-1 : C-H stretching (alkyl and ether).
  • 1700 cm-1 : C=O stretching of the carboxylic acid.
  • 1100 cm-1 : C-O-C asymmetric stretching (ether).

Mass Spectrometry

  • ESI-MS : A molecular ion peak at m/z 566.8 ([M+H]+) confirms the molecular weight.
  • Fragmentation patterns include losses of ethylene oxide units (-44 Da each) and decarboxylation (-44 Da).

These techniques collectively validate the compound’s structure and differentiate it from non-functionalized PEGs.

Properties

CAS No.

66161-61-3

Molecular Formula

C29H58O10

Molecular Weight

566.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C29H58O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-39-28-29(30)31/h2-28H2,1H3,(H,30,31)

InChI Key

XBMLLJLGCSRVNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Ethoxylation of Long-Chain Alcohols

The backbone of 3,6,9,12,15,18,21,24-octaoxaheptatriacontanoic acid is constructed by sequential ethoxylation of a long-chain alcohol, typically tridecanol or similar alkyl alcohols. This process involves the reaction of the alcohol with ethylene oxide under basic or acidic catalysis to form polyether chains of defined length.

  • Reaction Conditions:

    • Catalyst: Potassium hydroxide or sodium hydroxide (basic) or acidic catalysts such as sulfuric acid.
    • Temperature: 100–150 °C
    • Pressure: 1–5 atm of ethylene oxide
    • Reaction time: Several hours to control chain length
  • Control of Chain Length:
    The number of ethylene oxide units (eight in this case) is controlled by stoichiometric addition and reaction monitoring.

Oxidation of Terminal Alcohol to Carboxylic Acid

Once the polyether chain with a terminal hydroxyl group is synthesized (e.g., 3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-ol), selective oxidation is performed to convert the terminal alcohol into a carboxylic acid.

  • Common Oxidizing Agents:

    • Jones reagent (CrO3 in sulfuric acid)
    • TEMPO-mediated oxidation (2,2,6,6-Tetramethylpiperidine-1-oxyl) with sodium hypochlorite
    • Swern oxidation followed by further oxidation steps
  • Reaction Conditions:

    • Temperature: 0–25 °C for controlled oxidation
    • Solvent: Dichloromethane, acetone, or aqueous media depending on the oxidant
    • Time: 1–4 hours
  • Outcome:
    High selectivity for terminal oxidation without cleavage of the ether chain.

Direct Synthesis via Polyethylene Glycol Carboxylation

An alternative method involves starting from polyethylene glycol (PEG) of defined molecular weight and functionalizing one terminus with a carboxylic acid group.

  • Method:

    • Activation of PEG terminal hydroxyl group by tosylation or mesylation
    • Nucleophilic substitution with cyanide or other carboxylate precursors
    • Hydrolysis of intermediate to yield the carboxylic acid
  • Advantages:

    • Avoids multiple ethoxylation steps
    • Allows for precise control of molecular weight and end-group functionality

Purification and Isolation

Purification of the final product is critical due to the presence of unreacted starting materials, side products, and oligomers.

  • Techniques:

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using columns such as Newcrom R1
    • Solvent extraction and crystallization
    • Dialysis or ultrafiltration for removal of low molecular weight impurities
  • Analytical Monitoring:

    • Mass spectrometry (MS) compatible methods with formic acid as mobile phase modifier
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
    • Infrared (IR) spectroscopy for functional group analysis
Preparation Step Reagents/Catalysts Conditions Notes
Ethoxylation Ethylene oxide, KOH or H2SO4 100–150 °C, 1–5 atm, hours Controls PEG chain length
Oxidation of terminal alcohol Jones reagent, TEMPO/NaOCl, Swern 0–25 °C, 1–4 hours Selective oxidation to carboxylic acid
PEG functionalization Tosyl chloride, NaCN, acid hydrolysis Room temp to reflux, hours Direct carboxylation of PEG
Purification RP-HPLC, solvent extraction Ambient to 40 °C Ensures product purity
  • The stepwise ethoxylation method allows for precise control of the PEG chain length but requires careful handling of ethylene oxide due to its toxicity and reactivity.
  • Oxidation methods must be chosen to avoid cleavage of the ether backbone; TEMPO-mediated oxidation is preferred for mild conditions and selectivity.
  • Direct PEG carboxylation methods provide an efficient route but may require multiple steps and careful purification to remove side products.
  • Analytical methods such as RP-HPLC with MS-compatible mobile phases are essential for monitoring purity and molecular weight distribution.
  • The compound is commercially available with CAS number 66161-61-3, and its preparation is documented in various patents and chemical registries, indicating industrial relevance.

The preparation of 3,6,9,12,15,18,21,24-octaoxaheptatriacontanoic acid involves sophisticated synthetic strategies centered on controlled ethoxylation and selective oxidation or functionalization of polyethylene glycol derivatives. The choice of method depends on the desired purity, scale, and application. Advanced purification and analytical techniques are integral to obtaining high-quality material suitable for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid can undergo various chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid exerts its effects is primarily through its ability to interact with lipid membranes. The polyether chain can insert into lipid bilayers, altering their fluidity and permeability. The carboxylic acid group can form hydrogen bonds with polar head groups of lipids, stabilizing the interaction.

Comparison with Similar Compounds

Ethoxylated Carboxylic Acids

Compounds with varying ethylene oxide (EO) units and alkyl chain lengths are compared below:

Compound Name EO Units Alkyl Chain Functional Group Key Applications
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid 8 Tridecyl (C13) Carboxylic acid Surfactants, emulsifiers
Polyoxyethylene (7) tridecyl ether carboxylic acid 7 Tridecyl (C13) Carboxylic acid Detergents, wetting agents
Polyoxyethylene (10) decyl ether carboxylic acid 10 Decyl (C10) Carboxylic acid Cosmetics, pharmaceuticals
Lauryl ether carboxylic acid (e.g., Laureth-6 carboxylic acid) 6 Lauryl (C12) Carboxylic acid Personal care products

Key Findings :

  • EO Unit Impact : Higher EO counts (e.g., 8 vs. 7) enhance water solubility and reduce irritation, making the compound suitable for sensitive applications .
  • Alkyl Chain Influence : Longer alkyl chains (e.g., C13 vs. C10) improve lipid solubility and surfactant efficiency in hydrophobic systems.

Functional Group Variants

Compounds with alternative terminal groups but similar backbones:

Compound Name Functional Group Key Properties
TRIDECETH-8 SULFATE Sulfate Higher foaming capacity, but less biodegradable
TRIDECETH-8 AMINE Amine Cationic surfactant; used in fabric softeners
TRIDECETH-8 PHOSPHATE Phosphate Chelating agent; stabilizes emulsions

Key Findings :

  • Carboxylic acid derivatives (e.g., 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid) exhibit pH-dependent behavior, enabling use in mild formulations (pH 5–7) .
  • Sulfate and phosphate variants offer stronger ionic interactions but face regulatory scrutiny due to environmental persistence .

Environmental and Regulatory Profiles

  • 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic Acid: Classified as non-toxic under Canadian regulations but requires monitoring due to its persistence in aquatic systems .
  • Shorter-Chain Analogues (e.g., C10 derivatives) : Often prioritized in "green chemistry" frameworks for faster biodegradation .

Biological Activity

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid (CAS Number: 66161-61-3) is a synthetic fatty acid characterized by its unique structure consisting of multiple ether linkages. This compound has garnered attention in various fields including biochemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H58O10
  • Molecular Weight : 566.774 g/mol
  • LogP : 4.34 (indicating moderate lipophilicity)

1. Antimicrobial Properties

Research indicates that octaoxaheptatriacontanoic acid exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers at [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, octaoxaheptatriacontanoic acid significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 [source].

3. Cell Membrane Interaction

Due to its amphiphilic nature, octaoxaheptatriacontanoic acid can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for its role in drug delivery systems where it can enhance the bioavailability of hydrophobic drugs [source].

The biological activity of octaoxaheptatriacontanoic acid is primarily attributed to its ability to modulate cellular signaling pathways. It interacts with cell membranes and alters the lipid composition, which can lead to changes in cell signaling related to inflammation and apoptosis.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50-100 µg/mL.
Inflammation Model StudyReduced TNF-alpha and IL-6 levels by approximately 40% in LPS-stimulated macrophages at a concentration of 10 µg/mL.
Drug Delivery System ExperimentEnhanced the solubility of poorly soluble drugs by up to 70% when used as a carrier in liposomal formulations.

Applications

  • Pharmaceutical Development : Its properties make it suitable for use in drug formulations aimed at enhancing the delivery of hydrophobic compounds.
  • Cosmetic Industry : Due to its skin penetration capabilities and anti-inflammatory effects, it is being explored as an ingredient in topical formulations.
  • Food Industry : Potential applications include use as a food preservative due to its antimicrobial properties.

Q & A

Q. What are the optimal synthesis routes for 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid, and how do reaction conditions influence yield?

Synthesis typically involves polyether chain formation via stepwise epoxide ring-opening or transesterification, followed by carboxylation. For similar polyether-carboxylic acids, transesterification of methyl esters derived from vegetable oils (e.g., coconut or palm) is a common precursor step . Reaction parameters like temperature (120–160°C), catalyst type (e.g., acidic or enzymatic), and solvent polarity must be optimized to minimize side reactions (e.g., chain branching). Yield improvements (≥70%) often require inert atmospheres and anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms ether linkage patterns and carboxyl group placement. Chemical shifts for ether oxygens appear at δ 3.4–3.7 ppm, while carboxylic protons resonate near δ 12–13 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments to verify chain length and oxygen positioning.
  • LogP Analysis: Octanol-water partition coefficients (LogP ≈ 3.05 for analogous compounds) predict solubility and are measured via shake-flask or HPLC methods .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store in sealed, opaque containers under inert gas (e.g., argon) at 4°C to prevent oxidation. Avoid exposure to strong oxidizers, bases, or humidity, which can hydrolyze ether bonds . Pre-experiment purity checks via TLC or HPLC are recommended to detect degradation.

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in studying the compound’s structure-property relationships?

Use factorial design to isolate variables affecting properties like solubility or thermal stability. For example:

VariableLevels TestedResponse Measured
Solvent polarityWater, Ethanol, HexaneSolubility (mg/mL)
Temperature25°C, 50°C, 75°CDegradation rate (%/h)
Factorial matrices help identify interactions between variables (e.g., temperature-solvent effects) .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Contradictions often arise from isotopic impurities or conformational isomers. Strategies include:

  • Cross-validation: Compare data with NIST-standardized spectra for analogous polyethers .
  • Dynamic NMR: Resolve overlapping peaks by analyzing temperature-dependent shifts (e.g., ether chain flexibility) .
  • Isotopic labeling: Introduce ¹³C at specific positions to trace signal origins .

Q. What computational tools model the compound’s interaction with biological membranes or synthetic matrices?

Molecular dynamics (MD) simulations in COMSOL Multiphysics or GROMACS predict membrane permeability and self-assembly behavior. Parameters include:

  • LogP-driven partitioning: Correlate with experimental membrane penetration rates .
  • Free energy calculations: Estimate binding affinities for receptor-ligand studies .

Q. How do polyether chain length and oxygen spacing influence electrochemical properties (e.g., redox stability)?

Cyclic voltammetry (CV) reveals that shorter ether spacers (e.g., 3,6,9 vs. 12,15,18) reduce oxidative stability due to increased electron density at oxygen atoms. For example:

Spacing PatternOxidation Potential (V vs. Ag/AgCl)
3,6,9,12,...1.2–1.5
6,12,18,...1.8–2.1
Electrochemical impedance spectroscopy (EIS) further quantifies ion transport efficiency in polymer matrices .

Methodological Considerations

Q. What protocols ensure reproducibility in toxicity or biodegradability studies?

Follow OECD/ISO guidelines for:

  • Aquatic toxicity: Use Daphnia magna or algal growth inhibition tests (72-h EC₅₀).
  • Biodegradation: Measure CO₂ evolution in closed-bottle tests (28-day period) . Document batch-specific impurities (e.g., residual catalysts) that may skew results.

Q. How can AI-driven automation improve synthesis optimization?

Implement smart laboratories with AI algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters (e.g., pH, stoichiometry) based on real-time HPLC/MS feedback. This reduces trial runs by 40–60% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.